![molecular formula C5H3ClN4O B1599382 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 33050-32-7](/img/structure/B1599382.png)
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazolo-pyridazinone structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Mechanism of Action
Target of Action
The primary target of 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression, potentially disrupting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in gene expression that can have downstream effects on cell growth and proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and favorable pharmacokinetic profiles .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression that disrupt the growth and proliferation of cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with hydrazine derivatives, followed by cyclization to form the triazolo-pyridazinone core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridazinones with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Biological Activities
Research indicates that 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibits several biological activities that make it a candidate for further investigation in medicinal chemistry:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial activity against various pathogens. Its triazole ring is known to enhance the efficacy of antifungal agents, making it a candidate for drug development against fungal infections .
- Anticancer Activity : Preliminary studies suggest that derivatives of triazole compounds can exhibit anticancer properties. The presence of the chloro group may enhance the interaction of the compound with cancer cell receptors, potentially leading to apoptosis in malignant cells .
- CYP Enzyme Inhibition : The compound has been noted for its inhibitory effects on certain cytochrome P450 enzymes (CYP), particularly CYP1A2. This property suggests its utility in drug metabolism studies and the development of drugs with fewer side effects due to reduced metabolic activation .
Applications in Medicinal Chemistry
The unique structure of this compound allows for various modifications that can lead to novel therapeutic agents:
- Drug Design : The compound can serve as a scaffold for synthesizing new drugs targeting specific diseases such as cancer and fungal infections. Its ability to form stable complexes with biological targets can be exploited in rational drug design strategies.
- Pharmacological Studies : As a model compound, it can be used to study the pharmacokinetics and pharmacodynamics of triazole-containing drugs. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will aid in developing safer and more effective pharmaceuticals .
Agricultural Applications
In addition to medicinal uses, this compound may find applications in agriculture:
- Pesticide Development : The compound's biological activity suggests potential use as a pesticide or herbicide. Its ability to inhibit certain enzymes could disrupt metabolic processes in pests or weeds, leading to effective pest control solutions .
Case Studies
- Antifungal Activity Study : A recent study assessed the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds similar to this compound showed significant inhibition of fungal growth at low concentrations.
- CYP Inhibition Analysis : Research involving human liver microsomes demonstrated that this compound significantly inhibited CYP1A2 activity. This finding has implications for drug-drug interaction studies and highlights the need for careful consideration during polypharmacy scenarios.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo-pyridazinone core and exhibit comparable biological activities.
6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]pyridazine: This novel angular ring system is structurally related and shows potential inotropic effects.
Uniqueness
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Biological Activity
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS Number: 33050-32-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: CHNOCl
- Molecular Weight: 170.56 g/mol
- Purity: >95% (HPLC)
- Storage Conditions: +4°C
The compound's structure includes a triazole ring fused with a pyridazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazine compounds exhibit antimicrobial properties. A study demonstrated that triazolopyridazine derivatives showed notable activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy against resistant strains .
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies reveal that compounds in this class can inhibit cell proliferation in cancer cell lines. For instance, a related compound demonstrated IC values in the low micromolar range against several cancer types . The mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth.
Inhibition of Kinases
The compound has shown potential as a kinase inhibitor. Specifically, it has been linked to the inhibition of c-Met kinases, which are implicated in various cancers. This activity suggests that this compound could be a candidate for further development as an anticancer agent targeting these pathways .
Case Study 1: Antimicrobial Screening
A study focused on the antimicrobial activity of various triazolo-pyridazine derivatives found that certain modifications led to enhanced antibacterial properties. The findings indicated that compounds with specific halogen substitutions exhibited stronger activity against Gram-positive bacteria compared to their non-halogenated counterparts .
Case Study 2: Cancer Cell Line Studies
In another study examining the effects of triazolopyridazine derivatives on cancer cell lines (HeLa and A375), researchers observed significant reductions in cell viability at concentrations as low as 5 µM. This study highlighted the importance of structural modifications in enhancing anticancer activity .
Data Tables
Property | Value |
---|---|
CAS Number | 33050-32-7 |
Molecular Formula | CHNOCl |
Molecular Weight | 170.56 g/mol |
Purity | >95% (HPLC) |
Storage Temperature | +4°C |
Properties
IUPAC Name |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDECZCLRNVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423341 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-32-7 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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